Glycidyl oleate

Description

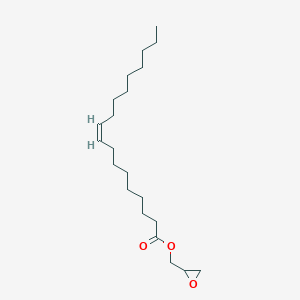

structure

Properties

IUPAC Name |

oxiran-2-ylmethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYIWOYBERNXLX-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031637 | |

| Record name | Glycidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5431-33-4 | |

| Record name | Glycidyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Glycidyl Oleate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain glycidyl (B131873) oleate (B1233923), a molecule of significant interest in various research fields, including its role as a potential food processing contaminant and a versatile chemical intermediate. This document details established experimental protocols, presents quantitative data for comparative analysis of synthetic methods, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

Glycidyl oleate is the ester of oleic acid and glycidol (B123203). Its synthesis is of interest for various research purposes, including the development of analytical standards for food safety monitoring and as a monomer for the creation of novel polymers. This guide explores three principal methods for its synthesis: the reaction of oleic acid with epichlorohydrin (B41342), enzymatic synthesis, and the epoxidation of allyl oleate. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Synthesis Methodologies

Reaction of Oleic Acid with Epichlorohydrin

This widely employed method involves the esterification of oleic acid with epichlorohydrin, often facilitated by a catalyst to enhance reaction rates and yield. The use of a phase transfer catalyst is a common and effective variation.

Experimental Protocol:

-

Materials: Oleic acid, epichlorohydrin, a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), a base (e.g., sodium hydroxide (B78521) or potassium hydroxide), and an organic solvent (e.g., toluene (B28343) or solvent-free).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleic acid in the chosen solvent (if not a solvent-free reaction).

-

Add a molar excess of epichlorohydrin to the solution.

-

Introduce a catalytic amount of the quaternary ammonium salt (e.g., 1-5 mol% relative to oleic acid).

-

While stirring vigorously, gradually add a stoichiometric amount of the base (as a concentrated aqueous solution or solid pellets). The use of a solid base is a feature of solvent-free approaches.

-

Heat the reaction mixture to a temperature ranging from 60°C to 110°C. The optimal temperature will depend on the specific reactants and catalyst used.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or by determining the acid value of the reaction mixture. The reaction is typically complete within 2 to 6 hours.

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, wash the organic phase with water to remove the salt byproduct and any remaining base. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.

-

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high specificity. Lipases are the most commonly used enzymes for the esterification of fatty acids.

Experimental Protocol:

-

Materials: Oleic acid, glycidol, and an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, commercially available as Novozym® 435). The reaction is typically performed in a solvent-free system.

-

Procedure:

-

Combine oleic acid and a slight molar excess of glycidol in a reaction vessel.

-

Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).

-

Incubate the mixture at a temperature between 40°C and 70°C with continuous agitation (e.g., using a shaker or a magnetic stirrer).

-

The reaction is often performed under vacuum to remove the water produced during esterification, which drives the equilibrium towards product formation.

-

Monitor the reaction progress by measuring the consumption of oleic acid via titration. The reaction can take from several hours to over a day to reach high conversion.

-

Once the reaction is complete, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused.

-

The resulting product is typically of high purity, and further purification may not be necessary. If required, unreacted starting materials can be removed by vacuum distillation. Using protected forms of glycerol, such as isopropylidene glycerol, followed by a deprotection step can also lead to high yields of monoacylglycerols[1].

-

Epoxidation of Allyl Oleate

This two-step approach first involves the synthesis of allyl oleate, which is then epoxidized to yield this compound.

Experimental Protocol:

-

Step 1: Synthesis of Allyl Oleate

-

React oleic acid with allyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux, using a Dean-Stark apparatus to remove the water formed.

-

Alternatively, the reaction can be carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in an organic solvent like dichloromethane (B109758) at room temperature.

-

Purify the resulting allyl oleate by washing with a sodium bicarbonate solution, followed by water, and then drying over an anhydrous salt. Further purification can be achieved by distillation under reduced pressure.

-

-

Step 2: Epoxidation of Allyl Oleate

-

Dissolve the purified allyl oleate in a suitable organic solvent such as dichloromethane or toluene.

-

Add an epoxidizing agent. Common agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like formic acid or a transition metal complex. A common in-situ method involves using hydrogen peroxide and formic acid.

-

If using m-CPBA, the reaction is typically carried out at room temperature and monitored by TLC.

-

If using hydrogen peroxide and formic acid, the reaction may require heating (e.g., to 60-80°C) for several hours.

-

After the reaction is complete, wash the reaction mixture to remove the acid and any remaining oxidizing agent.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or vacuum distillation. This method can yield high conversion to the epoxide.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis methods of this compound. It is important to note that these values can vary significantly depending on the specific reaction conditions.

| Synthesis Method | Catalyst | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Oleic Acid + Epichlorohydrin | Quaternary Ammonium Salt (Phase Transfer) | >90 | >95 | High yield, relatively fast reaction | Use of hazardous reagents, formation of chlorinated byproducts |

| Enzymatic Synthesis | Immobilized Lipase (Candida antarctica B) | 80-95 | >98 | High purity, mild conditions, reusable catalyst | Longer reaction times, higher catalyst cost |

| Epoxidation of Allyl Oleate | m-CPBA or H₂O₂/Formic Acid | 70-90 | >95 | High conversion of the double bond | Two-step process, use of potentially explosive peroxides |

Characterization

The successful synthesis of this compound must be confirmed by appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.35 (m, 2H, -CH=CH-): Olefinic protons of the oleate chain.

-

δ 4.35 (dd, 1H) and 3.90 (dd, 1H): Protons of the -O-CH₂- group of the glycidyl moiety.

-

δ 3.15 (m, 1H, -CH-): Methine proton of the oxirane ring.

-

δ 2.80 (dd, 1H) and 2.60 (dd, 1H): Methylene protons of the oxirane ring.

-

δ 2.30 (t, 2H, -CH₂-COO-): Methylene protons alpha to the carbonyl group.

-

δ 2.00 (m, 4H, -CH₂-CH=): Allylic protons.

-

δ 1.60 (m, 2H, -CH₂-CH₂-COO-): Methylene protons beta to the carbonyl group.

-

δ 1.30 (br s, 20H, -(CH₂)ₙ-): Methylene protons of the fatty acid chain.

-

δ 0.90 (t, 3H, -CH₃): Terminal methyl protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 173.5 (-COO-): Carbonyl carbon.

-

δ 130.0 and 129.8 (-CH=CH-): Olefinic carbons.

-

δ 65.5 (-O-CH₂-): Methylene carbon of the glycidyl group attached to the ester oxygen.

-

δ 50.0 (-CH-): Methine carbon of the oxirane ring.

-

δ 44.5 (-CH₂-): Methylene carbon of the oxirane ring.

-

Other signals corresponding to the carbons of the oleate chain will be observed in the range of δ 14-35.

-

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for the detection and quantification of this compound.[2]

-

Sample Preparation for LC-MS: For analysis of this compound in complex matrices like edible oils, a sample cleanup step is often necessary. This typically involves solid-phase extraction (SPE). A common procedure involves dissolving the oil sample in a suitable solvent and passing it through a C18 SPE cartridge followed by a silica cartridge to remove interfering substances.[3][4]

-

Analysis: The purified extract is then analyzed by LC-MS, often using a single quadrupole or tandem mass spectrometer.[2] Isotope dilution methods, using a deuterated internal standard like this compound-d5, are recommended for accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a general experimental workflow for the synthesis and purification of this compound.

Caption: Overview of the three main synthetic pathways to this compound.

Caption: A generalized experimental workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound for research purposes can be achieved through several effective methods. The choice of method will depend on the specific requirements of the research, including desired purity, scale, available resources, and environmental considerations. The reaction of oleic acid with epichlorohydrin using a phase transfer catalyst offers a high-yield and relatively rapid route, while enzymatic synthesis provides a greener alternative with excellent product purity. The epoxidation of allyl oleate is another viable, albeit multi-step, option. Careful execution of the detailed protocols and thorough characterization using techniques such as NMR and MS are crucial for obtaining and verifying the desired product for reliable research outcomes.

References

- 1. SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS. [journal.pan.olsztyn.pl]

- 2. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

The Genesis of Glycidyl Oleate in Edible Oils: A Technical Deep Dive

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate mechanisms behind the formation of glycidyl (B131873) oleate (B1233923), a prominent member of the glycidyl esters (GEs) family, in edible oils during processing. This document elucidates the chemical pathways, influencing factors, quantitative data, and analytical methodologies pertinent to the study of these processing contaminants.

Glycidyl esters (GEs), including glycidyl oleate, are process-induced contaminants that emerge primarily during the high-temperature deodorization stage of edible oil refining.[1][2] Their presence is a significant food safety concern as they are hydrolyzed in the gastrointestinal tract to free glycidol (B123203), a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[2][3] This guide provides an in-depth exploration of the formation of this compound, offering valuable insights for professionals dedicated to food safety and quality assurance.

Core Mechanism of Glycidyl Ester Formation

The principal precursors for the formation of glycidyl esters are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs).[2] Triacylglycerols (TAGs), the most abundant component of edible oils, are not considered direct precursors. The formation of GEs is initiated by high temperatures, typically exceeding 200°C, which are characteristic of the deodorization process.

The reaction involves an intramolecular rearrangement of a DAG molecule, leading to the elimination of a fatty acid and the subsequent formation of the glycidyl epoxide ring. Several pathways for this transformation have been proposed, all centering on an intramolecular rearrangement through charge migration. These mechanisms differ based on the nature of the intermediate or the leaving group. Two proposed mechanisms involve a common reactive intermediate formed either by the deacidification of 1,2-DAGs or the dehydration of MAGs. Other pathways suggest a direct intramolecular rearrangement followed by the elimination of a fatty acid from DAGs (both 1,2- and 1,3-isomers) or water from 1-MAGs.

dot

Caption: Proposed formation pathway of glycidyl esters from DAG and MAG.

Quantitative Analysis of Glycidyl Ester Formation

The concentration of glycidyl esters in edible oils is significantly influenced by the type of oil, the initial concentration of DAGs and MAGs, and the deodorization conditions (temperature and time). Oils with naturally high DAG content, such as palm oil, are particularly prone to GE formation.

| Oil Type | Deodorization Temperature (°C) | Deodorization Time (min) | Glycidyl Ester Concentration (mg/kg) | Reference(s) |

| Palm Oil | 210 | 30 | 0.12 | |

| Palm Oil | 230 | 30 | ~0.5 | |

| Palm Oil | 250 | 30 | ~2.5 | |

| Palm Oil | 270 | 30 | ~5.0 | |

| Palm Oil | 270 | 120 | 8.51 | |

| Soybean Oil | 220 | 120 | ~0.2 | |

| Soybean Oil | 240 | 120 | ~0.6 | |

| Soybean Oil | 260 | 180 | >1.0 | |

| Sunflower Oil | 220 | 120 | ~0.15 | |

| Sunflower Oil | 240 | 120 | ~0.4 | |

| Rapeseed Oil | 220 | 120 | ~0.1 | |

| Rapeseed Oil | 240 | 120 | ~0.3 |

Table 1: Glycidyl Ester Concentrations in Various Edible Oils under Different Deodorization Conditions.

| Precursor | Oil Type | Concentration in Crude Oil | Impact on GE Formation | Reference(s) |

| Diacylglycerols (DAGs) | Palm Oil | 4-12% | High | |

| Diacylglycerols (DAGs) | Soybean Oil | <2% | Moderate | |

| Diacylglycerols (DAGs) | Sunflower Oil | <1% | Lower | |

| Monoacylglycerols (MAGs) | Various | Generally low | Contributes, but to a lesser extent than DAGs |

Table 2: Precursor Levels and Their Impact on Glycidyl Ester Formation.

Experimental Protocols for Glycidyl Ester Analysis

The quantification of glycidyl esters in edible oils is typically performed using either indirect or direct analytical methods.

Indirect Method (Based on AOCS Official Method Cd 29c-13)

This widely used method involves the conversion of glycidyl esters to a more easily quantifiable derivative.

Principle: Glycidyl esters are hydrolyzed to free glycidol, which is then converted to 3-monobromopropanediol (3-MBPD) or 3-monochloropropanediol (3-MCPD). This derivative is then quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology:

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil sample into a screw-cap test tube.

-

Add an internal standard solution (e.g., deuterated glycidyl ester or 3-MCPD-d5).

-

Add a solvent (e.g., tert-butyl methyl ether) to dissolve the oil and mix thoroughly.

-

-

Alkaline-catalyzed Transesterification:

-

Add a sodium methoxide (B1231860) solution in methanol (B129727) to the sample.

-

Incubate at room temperature for a precise duration (e.g., 3.5-5.5 minutes) to cleave the fatty acids from the glycidyl backbone.

-

-

Stopping the Reaction and Conversion of Glycidol:

-

Stop the reaction by adding an acidic solution containing a chloride or bromide salt (e.g., acidified sodium chloride or sodium bromide solution). This step also converts the released glycidol to 3-MCPD or 3-MBPD.

-

-

Extraction:

-

Add a non-polar solvent (e.g., n-heptane or iso-octane) and vortex to extract the analytes.

-

Centrifuge to separate the phases and transfer the organic layer to a clean tube.

-

Repeat the extraction for complete recovery.

-

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

Add a derivatizing agent, typically phenylboronic acid (PBA), to the residue to form a volatile derivative suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Separate the analytes on a suitable capillary column.

-

Detect and quantify the target derivatives using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

dot

Caption: Experimental workflow for the indirect analysis of glycidyl esters.

Direct Method (LC-MS based)

Direct methods offer the advantage of quantifying intact glycidyl esters without chemical conversion, thus providing more specific information about the individual ester species.

Principle: The oil sample is diluted and directly analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS.

Detailed Methodology:

-

Sample Preparation:

-

Weigh a small amount of the oil sample (e.g., 10-100 mg) into a centrifuge tube.

-

Add an appropriate internal standard (e.g., a deuterated glycidyl ester like Glycidyl Stearate-d5).

-

Dilute the sample with a suitable solvent mixture (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane).

-

-

Optional Clean-up (if necessary):

-

For complex matrices or to improve sensitivity, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the diluted sample into an LC-MS/MS system.

-

Separate the different glycidyl esters using a reverse-phase column.

-

Detect and quantify the intact glycidyl esters using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

dot

Caption: Factors influencing the formation of glycidyl esters in edible oils.

Conclusion

The formation of this compound and other glycidyl esters in edible oils is a complex process governed by the interplay of precursor availability and refining conditions. A thorough understanding of these mechanisms is paramount for developing effective mitigation strategies to ensure the safety and quality of edible oil products. The analytical methods outlined in this guide provide the necessary tools for accurate monitoring and control of these process contaminants. Continued research in this area is crucial for further refining our understanding and enhancing food safety standards globally.

References

Glycidyl Oleate: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of glycidyl (B131873) oleate (B1233923), a significant compound in both industrial applications and as a subject of toxicological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, synthesis, analytical quantification, and biological significance.

Chemical and Physical Properties

Glycidyl oleate is an ester formed from oleic acid and glycidol.[1] It is a carboxylic ester and an epoxide.[2][3] The compound's identity is defined by its molecular formula and CAS registry number. It's important to note that different stereoisomers may have distinct CAS numbers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | [(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate[4] |

| Molecular Formula | C21H38O3[4] |

| CAS Number | 5431-33-4 (for the racemate) |

| 849589-86-2 (for the (R)-enantiomer) | |

| Alternate Names | Glycidyl octadecenoate; 2,3-Epoxy-1-propanol oleate |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 338.5 g/mol |

| Appearance | Clear, colorless to light yellow oil |

| Melting Point | -1 °C |

| Boiling Point | 185 °C @ 1 Torr |

| Density | 0.8987 g/cm³ @ 60 °C |

| Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in methanol |

| Storage Conditions | -20°C under an inert atmosphere |

Synthesis and Industrial Formation

This compound can be synthesized for research and industrial purposes, but it also forms as a contaminant during food processing.

Chemical Synthesis

The industrial synthesis of this compound is typically achieved through the esterification of oleic acid with glycidol. Enzymatic synthesis is also being explored as a more environmentally friendly alternative.

Experimental Protocol: Esterification of Oleic Acid with (R)-Glycidol

-

Activation of Oleic Acid: Convert oleic acid to its more reactive acyl chloride derivative using thionyl chloride.

-

Nucleophilic Attack: Introduce (R)-glycidol, which acts as a nucleophile, to react with the oleic acyl chloride. This step forms the ester bond.

-

Stereochemical Control: To ensure the retention of the (R)-configuration, chiral catalysts or subsequent chromatographic resolution can be employed.

-

Reaction Conditions: The reaction is typically conducted at 60–80°C with toluene (B28343) as a solvent, achieving yields greater than 95%.

Synthesis of Deuterated Analogues: For use as internal standards in analytical studies, deuterated versions like this compound-d5 are synthesized. This process uses deuterated starting materials, such as deuterated glycidol, to introduce deuterium (B1214612) atoms onto the glycidyl portion of the molecule.

Formation in Food Matrices

This compound is a known process contaminant in refined edible oils and fats. It forms during the high-temperature deodorization step of oil refining (200–260°C), a process intended to remove volatile compounds. The concentration of glycidyl esters in oils is correlated with the diacylglycerol content.

Analytical Quantification

Accurate quantification of this compound, especially in food matrices, is crucial for safety assessment. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS for this compound Quantification

-

Sample Preparation:

-

Weigh 1.25 g of the oil sample into a centrifuge tube.

-

Spike the sample with a known amount of a deuterated internal standard, such as this compound-d5, to correct for matrix effects and variations.

-

Add a suitable solvent (e.g., acetone) and vortex thoroughly to extract the glycidyl esters. The sample can often be directly assayed without further cleanup.

-

-

LC-MS Conditions:

-

LC System: A gradient HPLC system is used for separation.

-

Column: A C18 reverse-phase column is typically employed (e.g., YMC-Pack ODS-AM C18, 150 × 3 mm, 3 μm).

-

Column Temperature: 60°C.

-

Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, water, and isopropanol (B130326) is common.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) or a single quadrupole mass spectrometer can be used.

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is generally used.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte (this compound) to the internal standard (this compound-d5) against the concentration of the standards.

-

The concentration in the sample is then determined from this curve.

-

Table 3: Analytical Methods for this compound Detection

| Method | Limit of Quantification (LOQ) | Recovery Rate |

| LC-MS/MS (Triple Quad) | 50 μg/kg | 93% |

| GPC-SPE Cleanup | 100 μg/kg | 68–111% |

Biological Significance and Toxicology

The primary toxicological concern with this compound is its in vivo hydrolysis to glycidol, a compound classified as a probable human carcinogen.

Metabolic Activation and Genotoxicity

Upon ingestion, lipases in the gastrointestinal tract hydrolyze the ester bond of this compound, releasing free glycidol. This reactive epoxide can then bind to DNA, forming adducts and causing genotoxic damage. Studies have demonstrated that this compound induces oxidative and alkylation DNA damage in mice.

Role in Drug Development

Beyond its role as a contaminant, this compound serves as a precursor for the synthesis of lysophosphatidic acid (LPA) analogues. These analogues are valuable tools for studying the LPA signaling pathway, particularly through the Edg2 (LPA1) receptor, which is implicated in processes like cancer progression. The chirality of the glycidyl moiety can influence the agonist activity of these analogues at the receptor.

References

Toxicological Profile of Glycidyl Oleate and Glycidol: An In-depth Technical Guide

Introduction

Glycidyl (B131873) esters (GEs) are process-induced chemical contaminants formed at high temperatures (over 200°C) during the refining of vegetable oils, particularly in the deodorization step.[1] Glycidyl oleate (B1233923), the ester of glycidol (B123203) and oleic acid, is one such compound prevalent in refined edible oils and fats and, consequently, in food products containing them, such as margarines, baked goods, and infant formula.[1][2] The primary toxicological concern is not with the esters themselves, but with their hydrolysis in the gastrointestinal tract, which releases free glycidol.[1][3]

Glycidol (oxiranemethanol) is a small, bifunctional molecule containing both an epoxide and an alcohol functional group. Due to its high reactivity, it is used as a chemical intermediate in various industrial applications. The International Agency for Research on Cancer (IARC) has classified glycidol as a "probable human carcinogen" (Group 2A), while glycidyl oleate is classified as "not classifiable as to its carcinogenicity to humans" (Group 3), underscoring that the toxicity is driven by the glycidol metabolite. This guide provides a comprehensive overview of the toxicological profiles of this compound and its primary metabolite, glycidol, intended for researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Experimental evidence strongly indicates that glycidyl esters are substantially hydrolyzed to glycidol in the gastrointestinal tract. Toxicological evaluations are therefore based on the conservative assumption of complete hydrolysis.

This compound: Following ingestion, glycidyl esters are efficiently absorbed and rapidly hydrolyzed by lipases in the gastrointestinal tract to yield fatty acids and free glycidol.

Glycidol:

-

Absorption: Studies in male Fischer 344 rats show that approximately 87-92% of an orally administered dose of glycidol is absorbed from the gastrointestinal tract. In a study with male SD rats, the oral bioavailability was determined to be 68.8%.

-

Distribution: Once absorbed, glycidol is rapidly distributed throughout the body. Seventy-two hours after administration in rats, 7-8% of the dose remained in tissues, with the highest concentrations found in blood cells, thyroid, liver, kidney, and spleen.

-

Metabolism: Glycidol is metabolized via two primary pathways. The first is hydrolysis of the epoxide ring by epoxide hydrolases to form glycerol. The second, and more critical from a toxicological standpoint, is its direct reaction as an alkylating agent. Due to its reactive epoxide structure, glycidol readily reacts with nucleophilic molecules, including glutathione (B108866) (GSH), leading to the formation of S-(2,3-dihydroxypropyl)glutathione. This conjugation is a detoxification pathway, but it can also lead to depletion of hepatic GSH stores.

-

Excretion: The major metabolites, including S-(2,3-dihydroxypropyl)cysteine and β-chlorolactic acid, are primarily excreted in the urine.

Mechanism of Toxicity: Genotoxicity and Carcinogenicity

The toxicity of glycidol is primarily attributed to its highly reactive epoxide ring. This electrophilic structure allows glycidol to act as a direct-acting alkylating agent, reacting with nucleophilic sites on cellular macromolecules, including DNA and proteins, to form covalent adducts.

The formation of DNA adducts is a critical initiating event in its genotoxic and carcinogenic mechanism. Glycidol has been shown to alkylate DNA in numerous in-vitro studies. This ability to directly damage DNA without the need for metabolic activation is a key characteristic of its toxicity. The genotoxic and carcinogenic properties of glycidol are the most sensitive endpoints for risk assessment.

The International Agency for Research on Cancer (IARC) has classified glycidol as a Group 2A agent, meaning it is "probably carcinogenic to humans," based on sufficient evidence in experimental animals and strong mechanistic evidence. The US National Toxicology Program (NTP) also reasonably anticipates glycidol to be a human carcinogen.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on glycidol.

Table 1: Acute Toxicity of Glycidol

| Species | Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat | Oral | LD50 | 420 mg/kg | |

| Rat | Inhalation (8 hr) | LC50 | 580 ppm | |

| Mouse | Inhalation (4 hr) | LC50 | 450 ppm |

| Rabbit | Dermal (7 hr) | LD50 | 1980 mg/kg | |

Table 2: Carcinogenicity and Genotoxicity Benchmarks for Glycidol

| Endpoint | Value | Species/Model | Notes | Reference(s) |

|---|---|---|---|---|

| BMDL10 | 2.4 mg/kg bw/day | Male Rats | For mesotheliomas in the tunica vaginalis/peritoneum. | |

| T25 | 10.2 mg/kg bw/day | Rats | For neoplastic effects. Used by EFSA for Margin of Exposure (MoE) calculations. |

| Genotoxicity | Positive | Multiple Assays | Positive in bacterial reverse mutation, chromosomal aberration, and in vivo micronucleus tests. | |

Table 3: Occupational Exposure Limits for Glycidol

| Organization | Limit | Value | Notes | Reference(s) |

|---|---|---|---|---|

| OSHA (PEL) | TWA (8-hr) | 50 ppm (150 mg/m³) | Permissible Exposure Limit. | |

| NIOSH (REL) | TWA (8-hr) | 25 ppm (75 mg/m³) | Recommended Exposure Limit. |

| NIOSH (IDLH) | - | 150 ppm | Immediately Dangerous to Life or Health. | |

Summary of Toxicological Studies

Carcinogenicity: Oral administration of glycidol has been shown to be carcinogenic in both rats and mice, inducing tumors at multiple sites.

-

In Rats: Increased incidences of gliomas of the brain, forestomach tumors, mesotheliomas of the tunica vaginalis/peritoneum, and tumors of the intestine, skin, thyroid, Zymbal gland, clitoral gland, mammary gland, and oral mucosa were observed.

-

In Mice: Increased incidences of tumors were found in the Harderian gland, forestomach, lung, liver, skin, mammary gland, and subcutaneous tissue.

Genotoxicity: Glycidol has consistently demonstrated genotoxic activity across a wide range of assays, both in vitro and in vivo, and generally does not require metabolic activation.

-

In Vitro: Positive results were observed in bacterial reverse mutation tests (Salmonella typhimurium), chromosomal aberration tests in Chinese hamster cells, and sister chromatid exchange assays.

-

In Vivo: Glycidol induced micronuclei in mouse bone marrow cells. However, in one study, glycidol linoleate (B1235992) did not induce micronuclei, suggesting the ester itself is not the primary genotoxic agent.

Reproductive and Developmental Toxicity:

-

Intra-amniotic injection of glycidol in rats led to an increased frequency of resorptions and limb malformations at high doses.

-

A single dose administered to female mice shortly after mating increased the number of fetal deaths and anomalies.

-

Testicular atrophy was observed in rats and mice in 13-week oral intubation studies.

Other Toxic Effects:

-

Irritation: Glycidol is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.

-

Neurotoxicity: Exposure can cause central nervous system depression, followed by stimulation. Neuronopathy and gliosis have been observed in the brains of mice in a 40-week study.

-

Organ Toxicity: Non-neoplastic lesions observed in animal studies include hyperkeratosis of the forestomach, fibrosis of the spleen, and renal tubular degeneration.

Experimental Protocols

1. Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

-

Methodology:

-

The test compound (e.g., glycidol) at various concentrations is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is incorporated into a top agar (B569324) and poured onto a minimal glucose agar plate.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (his+) is counted. A dose-related increase in revertant colonies compared to a solvent control indicates a positive mutagenic response.

-

2. In Vivo Bone Marrow Micronucleus Test

-

Principle: This in vivo assay assesses chromosomal damage. During red blood cell development, the main nucleus is expelled from the erythroblast. Any chromosome fragments or whole chromosomes that lag during cell division are not incorporated into the main nucleus and form small secondary nuclei called micronuclei in the cytoplasm of immature erythrocytes.

-

Methodology:

-

Mice or rats are administered the test substance (e.g., glycidol) via an appropriate route (e.g., gavage, intraperitoneal injection), typically on two or more occasions.

-

At appropriate times after the final dose (e.g., 24 and 48 hours), the animals are euthanized.

-

Bone marrow is flushed from the femurs, and smears are prepared on microscope slides.

-

The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive clastogenic or aneugenic effect.

-

3. Animal Carcinogenicity Bioassay (NTP Gavage Study)

-

Principle: A long-term study (typically 2 years) to evaluate the carcinogenic potential of a chemical in rodents.

-

Methodology:

-

Groups of 50 male and 50 female rodents (e.g., F344/N rats and B6C3F1 mice) are used.

-

The test substance is administered daily, five days a week, for 103 weeks via gavage in a vehicle like distilled water. Dosing groups typically include a vehicle control, a low dose, and a high dose.

-

Animals are monitored throughout the study for clinical signs of toxicity and palpable masses. Body weights are recorded regularly.

-

At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely).

-

A comprehensive list of tissues is collected, preserved, and examined microscopically by a pathologist to identify and quantify neoplastic and non-neoplastic lesions.

-

Statistical analyses are performed to compare the incidence of tumors in the dosed groups with the control group.

-

4. Analysis of Glycidyl Esters in Edible Oils (LC-MS Method)

-

Principle: A direct analytical method to quantify intact glycidyl esters without hydrolysis to glycidol.

-

Methodology:

-

Extraction: The oil sample is dissolved in a suitable solvent. Solid-phase extraction (SPE) is often employed to remove interfering triglycerides. A double SPE procedure (e.g., reversed-phase followed by normal-phase) can improve cleanup.

-

Chromatography: The cleaned-up extract is injected into a Liquid Chromatography (LC) system, typically using a reversed-phase column (e.g., C18). A gradient elution program is used to separate different glycidyl esters.

-

Detection: The eluent from the LC is introduced into a Mass Spectrometer (MS), often using atmospheric pressure chemical ionization (APCI). The MS is operated in selected ion monitoring (SIM) mode to detect and quantify specific glycidyl esters (e.g., glycidyl palmitate, this compound) based on their mass-to-charge ratio.

-

Visualizations

Caption: Metabolic pathway of this compound to glycidol and subsequent toxicological outcomes.

Caption: Experimental workflow for the in vivo bone marrow micronucleus test.

Caption: Logical pathway from glycidyl ester ingestion to potential carcinogenicity.

Conclusion

The toxicological profile of this compound is intrinsically linked to its metabolic conversion to glycidol. While glycidyl esters themselves exhibit low toxicity, the release of glycidol in the gastrointestinal tract presents a significant health concern. Glycidol is a direct-acting genotoxic agent that alkylates DNA, an activity that underpins its carcinogenicity. Extensive animal studies have demonstrated that oral exposure to glycidol leads to the formation of tumors in multiple organs in both rats and mice. Regulatory bodies and scientific panels have concluded that glycidol is a genotoxic carcinogen, and therefore, exposure should be minimized. For professionals in research and drug development, understanding the hydrolysis of glycidyl esters to the ultimate carcinogen, glycidol, is paramount for accurate risk assessment and the development of strategies to mitigate exposure from food and other sources.

References

Glycidyl Oleate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for glycidyl (B131873) oleate (B1233923). Understanding the chemical properties, degradation pathways, and appropriate handling of this compound is critical for its effective use in research and development, particularly in applications such as the synthesis of lysophosphatidic acid (LPA) analogs.[1][2]

Chemical Stability and Degradation Profile

Glycidyl oleate is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and oxidation. The stability of the compound is influenced by factors such as temperature, pH, and the presence of enzymes.

Thermal Instability: this compound is thermally unstable, particularly at temperatures exceeding 200°C, which are common in processes like edible oil refining.[3] Thermal degradation can lead to the formation of various byproducts, including aldehydes and hydrocarbons.[1][3] Kinetic studies have shown that the formation and degradation of glycidyl esters follow pseudo-first-order reactions. The activation energy for the degradation of glycidyl esters has been estimated to be significantly lower than that of its formation, suggesting that degradation is more favorable at high temperatures.

Hydrolytic Degradation: The ester linkage and the epoxide ring in this compound are both susceptible to hydrolysis. This can be catalyzed by acidic or basic conditions, as well as by enzymes such as lipases. In biological systems, the primary degradation pathway is enzymatic hydrolysis by lipases in the gastrointestinal tract, which cleaves the ester bond to release glycidol (B123203) and oleic acid. Glycidol is a known genotoxic and carcinogenic compound, making the stability of this compound a significant consideration in food safety and toxicology.

Oxidative Degradation: The oleic acid moiety of this compound, with its cis-double bond, is susceptible to oxidation. This can be initiated by exposure to air, light, and certain metal ions.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is crucial. The stability is highly dependent on the storage temperature and whether the compound is in its neat form or in a solvent.

| Form | Storage Temperature | Recommended Duration |

| Neat (Pure) | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Data compiled from suppliers for a deuterated analog, this compound-d5, and is considered relevant for this compound.

General Storage Guidelines:

-

Container: Keep the compound in a tightly sealed container.

-

Environment: Store in a dry, cool, and well-ventilated area.

-

Solutions: For solutions, it is advisable to prepare aliquots to prevent repeated freeze-thaw cycles.

-

Inert Atmosphere: For long-term storage, particularly of the neat compound, storing under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidative degradation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound under various stress conditions.

Objective: To assess the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Enzymatic Hydrolysis Assay

This protocol assesses the susceptibility of this compound to enzymatic hydrolysis.

Objective: To determine the rate and extent of hydrolysis of this compound by pancreatic lipase (B570770).

Materials:

-

This compound

-

Porcine pancreatic lipase

-

Tris-HCl buffer (pH 8.0)

-

Bile salts

-

Calcium chloride (CaCl₂)

-

Acetonitrile

-

UPLC-MS/MS system

Procedure:

-

Substrate Solution Preparation: Prepare a solution of this compound in Tris-HCl buffer containing bile salts.

-

Pre-incubation: Pre-incubate the substrate solution at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a solution of pancreatic lipase in Tris-HCl buffer containing CaCl₂.

-

Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile.

-

Enzyme Precipitation: Centrifuge the samples to precipitate the enzyme.

-

Analysis: Analyze the supernatant for the remaining this compound and the formation of oleic acid using a validated UPLC-MS/MS method.

Signaling Pathways and Biological Relevance

This compound serves as a precursor for the synthesis of lysophosphatidic acid (LPA) analogs. These analogs are agonists of the Edg2 lysophosphatidic acid receptor, also known as LPA1. LPA receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The activation of LPA1 receptors can lead to the coupling of various G proteins, including Gi/o, Gq, and G12/13. These G proteins, in turn, modulate the activity of downstream effector enzymes and second messengers, influencing a wide range of cellular processes such as proliferation, survival, migration, and cytoskeletal changes.

Caption: LPA1 (Edg2) receptor signaling pathway activated by LPA analogs derived from this compound.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical experimental workflow for assessing the stability of this compound.

References

In Vivo Hydrolysis of Glycidyl Oleate to Glycidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycidyl (B131873) oleate (B1233923), an ester of glycidol (B123203) and oleic acid, is a process-induced contaminant found in some refined edible oils and food products. The primary toxicological concern associated with glycidyl esters is their potential to hydrolyze in vivo, releasing free glycidol, a compound classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC). This technical guide provides a comprehensive overview of the in vivo hydrolysis of glycidyl oleate, the metabolic fate of its hydrolysis products, and the associated signaling pathways. The document includes detailed experimental protocols for the analysis of this compound and its metabolites, along with quantitative data and visual representations of the key biological processes.

In Vivo Hydrolysis of this compound

Upon oral ingestion, this compound is rapidly and extensively hydrolyzed in the gastrointestinal tract. This enzymatic cleavage is primarily mediated by pancreatic lipases, which break the ester bond to yield glycidol and oleic acid. For the purpose of risk assessment, the hydrolysis of glycidyl esters is generally considered to be complete[1][2].

Quantitative Data on Hydrolysis

While specific in vivo kinetic data for the hydrolysis of this compound is limited, in vitro studies provide valuable insights into the efficiency of this process. The following table summarizes key findings from in vitro enzymatic hydrolysis of glycidyl esters.

| Parameter | Value | Conditions | Reference |

| Recovery of Glycidol | 87.6 ± 2.7% | 2 g of oil, 100 mg Candida rugosa lipase (B570770), pH 7, 30 min at room temperature. | [3] |

| Hydrolysis Efficiency | Fast | Static gastrointestinal model with lipase at pH 4.8. | [4] |

| Lipase Inhibition | Total inhibition at pH 1.7 | Static gastrointestinal model. | [4] |

Metabolic Fate and Signaling Pathways of Hydrolysis Products

The hydrolysis of this compound releases two biologically active molecules: glycidol and oleic acid. Each of these molecules enters distinct metabolic and signaling pathways.

Glycidol Metabolism

Following its release, glycidol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The primary route of glycidol metabolism is through enzymatic conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process leads to the formation of mercapturic acid derivatives that are subsequently excreted in the urine.

Caption: Metabolic pathway of glycidol released from this compound.

Oleic Acid Signaling Pathways

Oleic acid, a common monounsaturated fatty acid, is a signaling molecule that can influence various cellular processes, including metabolism, proliferation, and inflammation. Two key signaling pathways activated by oleic acid are the SIRT1-PGC1α pathway and the PI3K/Akt pathway.

Oleic acid can stimulate the cAMP/protein kinase A (PKA) pathway, leading to the phosphorylation and activation of SIRT1. Activated SIRT1 then deacetylates and activates the transcriptional coactivator PGC1α, which in turn promotes the expression of genes involved in fatty acid oxidation.

Caption: Oleic acid-mediated activation of the SIRT1-PGC1α pathway.

Oleic acid can also act as a ligand for the G-protein coupled receptor 40 (GPR40), leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Furthermore, oleic acid has been shown to enhance the phosphorylation of Akt/PKB in a phosphatidylinositol 3-kinase (PI3K)-dependent manner, a pathway crucial for cell proliferation and survival.

Caption: Oleic acid signaling through GPR40 and the PI3K/Akt pathway.

Experimental Protocols

In Vivo Administration of this compound in Rodents

This protocol describes the oral administration of this compound to rodents for subsequent analysis of in vivo hydrolysis.

Materials:

-

This compound

-

Vehicle (e.g., corn oil)

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes

-

Animal balance

-

Appropriate rodent strain (e.g., Sprague-Dawley rats)

Procedure:

-

Prepare the dosing solution by dissolving a known concentration of this compound in the vehicle.

-

Acclimatize the animals to the experimental conditions.

-

Fast the animals overnight (approximately 12-16 hours) prior to dosing, with water available ad libitum.

-

Weigh each animal to determine the correct dosing volume.

-

Administer the this compound solution via oral gavage. A typical dose volume for rats is 5-10 mL/kg body weight.

-

House the animals individually in metabolism cages for the collection of urine and feces, if required.

-

Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or saphenous vein sampling).

-

At the end of the study, euthanize the animals and collect tissues for further analysis.

Quantification of Glycidol in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive detection of glycidol in plasma samples.

Materials:

-

Plasma samples from in vivo studies

-

Internal standard (e.g., deuterated glycidol)

-

Acetonitrile

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup (optional, for improved sensitivity):

-

Reconstitute the dried extract in a suitable solvent.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the glycidol with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a suitable mobile phase gradient (e.g., water and methanol with a modifier).

-

Detect and quantify glycidol using multiple reaction monitoring (MRM) mode.

-

In Vitro Enzymatic Hydrolysis of this compound

This protocol is adapted from a method for the hydrolysis of glycidyl esters using Candida rugosa lipase.

Materials:

-

This compound standard

-

Candida rugosa lipase

-

McIlvaine buffer (pH 7)

-

Organic solvent (e.g., isooctane)

-

Centrifuge tubes

-

Shaker

Procedure:

-

Weigh a known amount of this compound into a centrifuge tube.

-

Add McIlvaine buffer and the lipase preparation.

-

Incubate the mixture on a shaker at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent and vortexing.

-

Centrifuge to separate the aqueous and organic layers.

-

Analyze the aqueous layer for glycidol content and the organic layer for remaining this compound using an appropriate analytical method (e.g., GC-MS or LC-MS).

Conclusion

The in vivo hydrolysis of this compound is a critical event that leads to the systemic exposure of glycidol and oleic acid. Understanding the kinetics of this hydrolysis, the subsequent metabolic pathways, and the signaling cascades initiated by the hydrolysis products is essential for a comprehensive risk assessment and for the development of strategies to mitigate potential adverse health effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate these processes and to accurately quantify the levels of these compounds in biological systems. Further research is warranted to obtain more precise in vivo kinetic data on the hydrolysis of this compound to refine our understanding of its biotransformation.

References

- 1. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of gastrointestinal modelling to the study of the digestion and transformation of dietary glycidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycidyl Oleate as a Precursor for Lysophosphatidic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that plays a crucial role in a multitude of cellular processes through its interaction with a family of G-protein coupled receptors (GPCRs). Its involvement in both physiological and pathological conditions, including cancer progression and fibrosis, has made it a significant target for therapeutic intervention. The development of synthetic LPA analogs is essential for dissecting the complex LPA signaling network and for creating novel therapeutics with enhanced stability and receptor selectivity. This technical guide details the use of glycidyl (B131873) oleate (B1233923) as a versatile precursor for the synthesis of LPA analogs, providing in-depth experimental protocols, quantitative data on analog activity, and a comprehensive overview of the underlying biological pathways.

The Lysophosphatidic Acid (LPA) Signaling Pathway

LPA exerts its biological effects by binding to at least six distinct GPCRs, designated LPA1-6.[1] These receptors couple to various heterotrimeric G proteins (Gi/o, Gq/11, G12/13, and Gs), initiating a cascade of downstream signaling events that regulate a wide array of cellular functions such as proliferation, migration, survival, and cytoskeletal rearrangement.[1][2] The specific cellular response to LPA is dictated by the expression pattern of its receptors on the cell surface and the particular G proteins to which they couple.[3]

The major routes of extracellular LPA production involve the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by the enzyme autotaxin (ATX).[3] Conversely, LPA is degraded by lipid phosphate (B84403) phosphatases (LPPs) into monoacylglycerol (MAG), thus terminating its signaling activity. Dysregulation of this signaling axis has been implicated in numerous diseases, highlighting the therapeutic potential of targeting LPA receptors or the enzymes involved in LPA metabolism.

Lysophosphatidic Acid (LPA) Signaling Pathway.

Synthesis of LPA Analogs from Glycidyl Oleate

Glycidyl esters, such as this compound, serve as valuable and versatile starting materials for the synthesis of lysophospholipid analogs. The epoxide ring of the glycidyl moiety is susceptible to nucleophilic attack, allowing for the regioselective introduction of a phosphate headgroup. This approach offers a straightforward route to generate a diverse library of LPA analogs with modifications in the glycerol (B35011) backbone, the acyl chain, and the phosphate group.

The following sections provide a detailed experimental workflow for the synthesis of an exemplary LPA analog, 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate, starting from (R)-glycidyl oleate.

Experimental workflow for LPA analog synthesis.

Experimental Protocols

Materials:

-

(R)-Glycidyl oleate

-

Dibenzyl phosphite

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Solvents for chromatography (e.g., chloroform, methanol (B129727), water, acetonitrile)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Step 1: Synthesis of Dibenzyl-Protected LPA Analog

-

Dissolve (R)-glycidyl oleate (1 equivalent) and dibenzyl phosphite (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DBU (1.2 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the dibenzyl-protected LPA analog.

Step 2: Deprotection to Yield the Final LPA Analog

-

Dissolve the purified dibenzyl-protected LPA analog in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude LPA analog.

Step 3: Purification of the LPA Analog

-

The crude product can be purified by high-performance liquid chromatography (HPLC) using a C18 reversed-phase column. A gradient of methanol in water with a small percentage of an ion-pairing agent (e.g., triethylamine) or an acidic modifier may be necessary.

-

Alternatively, solid-phase extraction (SPE) can be employed for purification. Condition a C18 SPE cartridge with methanol followed by water. Load the crude product dissolved in a minimal amount of a suitable solvent. Wash the cartridge with a low-to-medium polarity solvent to remove non-polar impurities. Elute the desired LPA analog with a more polar solvent system, such as a mixture of methanol and chloroform.

Analytical Characterization

The identity and purity of the synthesized LPA analog should be confirmed by various analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantitative and qualitative analysis of LPA species. It allows for the determination of the molecular weight and fragmentation pattern of the synthesized analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for structural elucidation. ¹H NMR provides information about the protons in the molecule, confirming the presence of the oleoyl (B10858665) chain and the glycerol backbone. ³¹P NMR is used to verify the presence and chemical environment of the phosphate group.

Quantitative Data on LPA Analog Activity

The biological activity of synthesized LPA analogs is typically evaluated in cell-based assays that measure their ability to activate specific LPA receptors. A common method is the TGFα shedding assay, where receptor activation leads to the release of transforming growth factor-alpha. The potency of an analog is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the ligand that induces a response halfway between the baseline and maximum.

The following table summarizes the reported EC₅₀ values for 1-oleoyl LPA and a selection of synthesized analogs at different LPA receptors. This data highlights how structural modifications can influence receptor selectivity and potency.

| Compound | LPA₁ (EC₅₀, nM) | LPA₂ (EC₅₀, nM) | LPA₃ (EC₅₀, nM) | LPA₄ (EC₅₀, nM) | LPA₅ (EC₅₀, nM) | LPA₆ (EC₅₀, nM) | Reference |

| 1-Oleoyl LPA | 14 | 1.6 | 1.2 | 3.2 | 78 | 1.5 | |

| MZN-010 | >10000 | >10000 | 1.1 | 18 | 4.9 | >10000 | |

| MZN-021 | >10000 | >10000 | >10000 | 55 | 1.2 | >10000 |

Data presented is for illustrative purposes and is derived from published literature. The specific activities of newly synthesized analogs will require experimental determination.

Conclusion

This compound is a readily accessible and highly adaptable precursor for the synthesis of a wide range of lysophosphatidic acid analogs. The synthetic route, involving a key phosphorylation step followed by deprotection, allows for the generation of analogs with tailored properties. By systematically modifying the structure of LPA, researchers can develop potent and selective pharmacological tools to probe the intricate roles of LPA signaling in health and disease. Furthermore, these synthetic strategies pave the way for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles for the treatment of LPA-driven pathologies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of novel LPA analogs.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Glycidyl Oleate in Edible Oils

Introduction

Glycidyl (B131873) fatty acid esters (GEs), including glycidyl oleate (B1233923), are process-induced contaminants that can form in edible oils during high-temperature refining processes such as deodorization.[1][2] Due to the classification of the parent compound, glycidol (B123203), as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC), the accurate determination of GE levels in edible oils is of significant importance for food safety and quality control.[3] This document provides detailed application notes and protocols for the sample preparation and analysis of glycidyl oleate in various oil matrices. Both indirect and direct analytical approaches are presented, offering flexibility for laboratories with different instrumentation.

Analytical Approaches

There are two primary strategies for the analysis of GEs in edible oils:

-

Indirect Analysis: This approach involves the cleavage of the fatty acid ester bond to release free glycidol. The glycidol is then converted into a more stable and readily detectable derivative, such as 3-monochloropropane-1,2-diol (3-MCPD) or 3-monobromopropane-1,2-diol (3-MBPD), which is subsequently quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

-

Direct Analysis: This method entails the direct measurement of the intact glycidyl esters without prior hydrolysis. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the separation and quantification of individual GEs like this compound.

Protocol 1: Indirect Analysis of this compound via Conversion to 3-MBPD and GC-MS

This protocol is based on the principle of converting glycidyl esters to 3-MBPD monoesters in an acidic solution containing a bromide salt, followed by transesterification to free 3-MBPD, derivatization, and GC-MS analysis.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 0.1 g of the oil sample into a centrifuge tube.

-

Add 25 µL of an appropriate internal standard solution (e.g., deuterated this compound).

-

Add 2 mL of tetrahydrofuran (B95107) and 30 µL of a sulfuric acid solution containing 0.3% sodium bromide.

-

Vortex the mixture thoroughly.

-

-

Conversion to 3-MBPD Ester:

-

Incubate the sample in a water bath at 50°C for 15 minutes.

-

Stop the reaction by adding 3 mL of 0.6% sodium hydrogen carbonate solution.

-

-

Extraction:

-

Add 2 mL of n-heptane and vortex for 15 seconds.

-

Allow the phases to separate and transfer the upper n-heptane layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 35-40°C.

-

Dissolve the residue in 1 mL of tetrahydrofuran.

-

-

Transesterification:

-

Add 1.8 mL of a 1.8% (v/v) sulfuric acid solution in methanol (B129727).

-

Vortex the mixture and incubate at 40°C for 16 hours (overnight).

-

Stop the reaction by adding 0.5 mL of a saturated sodium hydrogen carbonate solution and vortex for 15 seconds.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Derivatization and Final Extraction:

-

Add 2 mL of a 20% (w/v) sodium sulfate (B86663) solution and 2 mL of n-heptane, and vortex for 2-3 minutes.

-

Centrifuge to separate the phases and transfer the upper n-heptane layer to a new tube.

-

Evaporate the n-heptane to dryness.

-

Add a solution of phenylboronic acid in an appropriate solvent and incubate to form the derivative.

-

The derivatized sample is then ready for GC-MS analysis.

-

Workflow for Indirect Analysis of this compound

Caption: Workflow for the indirect analysis of this compound in oils.

Protocol 2: Direct Analysis of this compound using Double Solid-Phase Extraction (SPE) and LC-MS

This protocol allows for the direct quantification of intact this compound and other GEs, providing a more detailed profile of GE contamination. The double SPE cleanup is effective in removing the bulk of triacylglycerols from the oil matrix.

Experimental Protocol:

-

Sample Preparation and Internal Standard Spiking:

-

Weigh approximately 0.1 g of the oil sample into a suitable vial.

-

Add an internal standard, such as d31-glycidyl palmitate, and mix well.

-

Dissolve the sample in 4 mL of acetonitrile (B52724).

-

-

First SPE Cleanup (Reversed-Phase):

-

Condition a C18 SPE cartridge with methanol followed by acetonitrile.

-

Load the sample solution onto the C18 cartridge.

-

Wash the cartridge with acetonitrile to remove interfering compounds.

-

Elute the glycidyl esters with a suitable solvent mixture (e.g., methanol/acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Second SPE Cleanup (Normal-Phase):

-

Reconstitute the residue from the first SPE step in chloroform.

-

Condition a silica (B1680970) SPE cartridge with chloroform.

-

Load the reconstituted sample onto the silica cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove remaining non-polar interferences.

-

Elute the glycidyl esters with a more polar solvent system, such as a mixture of n-hexane and ethyl acetate.

-

Evaporate the final eluate to dryness.

-

-

LC-MS Analysis:

-

Reconstitute the final residue in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

-

Inject the sample into the LC-MS system for quantification.

-

Workflow for Direct Analysis of this compound

Caption: Workflow for the direct analysis of this compound in oils using double SPE.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the analysis of glycidyl esters in edible oils.

| Method Description | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| Indirect Methods | |||||

| Lipase (B570770) Hydrolysis & Modified QuEChERS (GC-MS) | Glycidol | 0.02 mg/kg | 0.1 mg/kg | 87.5 - 106.5 | |

| Acid Transesterification & Derivatization (GC-MS) | Glycidol | - | 12.5 µg/kg - 2 mg/kg (working range) | - | |

| Simultaneous Determination (GC-MS) | Glycidyl Esters | 50 µg/kg (edible oils) | - | 93 ± 13 | |

| Direct Methods | |||||

| Double SPE & LC-MS | Glycidyl Esters | - | 0.0045 - 0.012 µg/mL (standard) | 71.3 - 105.1 | |

| GPC & SPE Cleanup (LC-MS/MS) | Glycidyl Esters | - | 50 - 100 µg/kg | 68 - 111 | |

| Minimal Sample Prep (LC-MS) | Glycidyl Esters | 5 ng/g | 200 - 600 ng/g | 82.7 - 147.5 | |

| UPLC-ELSD | Glycidyl Esters | - | 0.6 µg glycidol equivalents/g oil | 88.3 - 107.8 |